molecular formula C24H21N5O5 B2549539 methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887467-91-6

methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2549539
CAS RN: 887467-91-6
M. Wt: 459.462
InChI Key: JSSRVGJUHKFVDW-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, is a complex organic molecule that appears to be related to the family of imidazole derivatives. These compounds are known for their potential biological activities and are often studied for their antimicrobial properties and interactions with various biological targets .

Synthesis Analysis

The synthesis of related imidazole derivatives typically involves multi-step reactions starting with acetylation, followed by treatment with amines and formamide, and finally, refluxation with urea and sodium ethoxide to yield the desired compound . The synthesis process is carefully characterized by spectroscopic and elemental analysis to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often elucidated using a combination of experimental techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular geometry, electronic structure, and chemical properties of the compounds.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity of these compounds can be studied using computational methods such as density functional theory (DFT), which helps to predict electrophilic and nucleophilic sites within the molecule . Molecular electrostatic potential (MEP) and Fukui functions are among the tools used to identify reactive sites for potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their refractive index and Hammett substituent constants, can be correlated with their biological activity . Theoretical calculations also provide insights into global and local chemical activity descriptors, including frontier molecular orbitals (FMOs), hardness, softness, and net charges . Additionally, non-linear optical (NLO) behaviors can be examined through parameters like dipole moment, polarizability, and hyperpolarizability .

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related imidazole derivatives have been studied for their unique synthesis and reactivity characteristics. A study by Hossain et al. (2018) discusses the preparation of similar imidazole derivatives using a solvent-free synthesis pathway and their specific spectroscopic and reactive properties. The study employs combined experimental and computational approaches, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular orbital theory, to investigate local reactivity properties (Hossain et al., 2018).

Antibacterial Activity

Compounds structurally similar to methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been synthesized and evaluated for their antibacterial activity. Desai et al. (2001) conducted research on various methyl 2-phenoxy acetates and their growth inhibitory activity against several microbes, indicating potential applications in antibacterial treatments (Desai et al., 2001).

Host for Anions

Research by Nath and Baruah (2012) on imidazole-based bisphenols, which are structurally related to the compound , suggests potential applications as hosts for anions. Their study includes the structural characterization of these compounds and their salts, indicating their ability to form stable structures through hydrogen bonding and electrostatic interactions (Nath & Baruah, 2012).

Catalytic Applications

Studies on N-heterocyclic carbenes derived from imidazole compounds, like the one , show their efficacy as catalysts in transesterification and acylation reactions. Grasa et al. (2002) demonstrated that imidazol-2-ylidenes can efficiently mediate acylation of alcohols with vinyl acetate, highlighting their potential as versatile nucleophilic catalysts in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Antiprotozoal Agents

Compounds related to methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been studied for their potential as antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and evaluated their efficacy against protozoal infections, indicating a promising avenue for the development of new antiprotozoal drugs (Ismail et al., 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core followed by the attachment of the phenoxyphenyl and methyl acetate groups.", "Starting Materials": [ "2,6-diaminopurine", "ethyl acetoacetate", "4-phenoxybenzaldehyde", "dimethylformamide", "acetic anhydride", "sodium acetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 2-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. Dissolve 2,6-diaminopurine (1.0 g, 7.2 mmol) and 4-phenoxybenzaldehyde (1.5 g, 7.2 mmol) in dimethylformamide (20 mL) and stir at 80°C for 24 hours.", "b. Cool the reaction mixture to room temperature and pour into water (100 mL).", "c. Collect the precipitate by filtration and wash with water (2 x 50 mL) and hexanes (2 x 50 mL).", "d. Dry the product under vacuum to obtain 2-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one as a white solid (2.0 g, 85%).", "Step 2: Synthesis of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve 2-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one (1.0 g, 3.0 mmol) and ethyl acetoacetate (0.5 g, 4.0 mmol) in acetic anhydride (10 mL) and stir at 80°C for 24 hours.", "b. Cool the reaction mixture to room temperature and pour into water (100 mL).", "c. Acidify the mixture with hydrochloric acid (10%) and extract with ethyl acetate (3 x 50 mL).", "d. Wash the combined organic layers with water (2 x 50 mL) and sodium bicarbonate solution (10%).", "e. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "f. Purify the residue by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate as a white solid (0.6 g, 45%).", "Step 3: Methylation of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (0.5 g, 1.2 mmol) in dry dimethylformamide (10 mL).", "b. Add sodium hydride (60% dispersion in oil, 0.1 g, 2.5 mmol) and stir at room temperature for 30 minutes.", "c. Add methyl iodide (0.2 mL, 3.0 mmol) dropwise and stir at room temperature for 24 hours.", "d. Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).", "e. Wash the combined organic layers with water (2 x 20 mL) and brine (10 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "g. Purify the residue by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain the final product as a white solid (0.3 g, 50%)." ] }

CAS RN

887467-91-6

Molecular Formula

C24H21N5O5

Molecular Weight

459.462

IUPAC Name

methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-15-13-27-20-21(26(2)24(32)28(22(20)31)14-19(30)33-3)25-23(27)29(15)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3

InChI Key

JSSRVGJUHKFVDW-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OC)C

solubility

not available

Origin of Product

United States

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